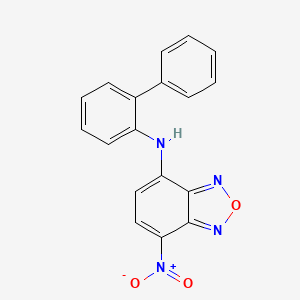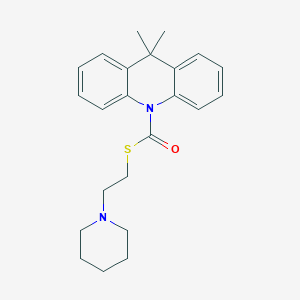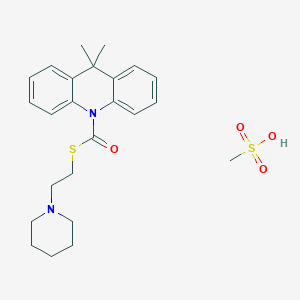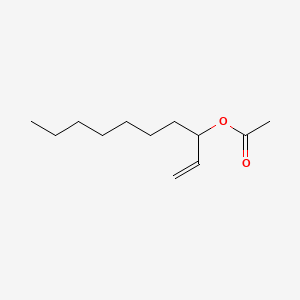
1-Vinyloctyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decen-3-ol, 3-acetate is a biochemical.
Scientific Research Applications
Selective Monoacylation
- Lipase-Catalyzed Reactions: Vinyl acetate has been utilized in enzymatic methodologies for selective monoacetylation of diols. These reactions, catalyzed by enzymes like Thermomyces lanuginosus lipase, are significant in organic synthesis, offering high monoacetylation excesses (Framis, Camps, & Clapés, 2004).
Polymerization Processes
- Degenerative Transfer Polymerization: Vinyl acetate is used in controlled polymerization processes. For example, it undergoes polymerization initiated by 2,2′-azobis(isobutyronitrile) in the presence of iodine, yielding polymers with controlled molecular weights and low polydispersities (Xu, Zhang, Li, Yan, Shen, & Li, 2012).
- Blue Light-Induced Polymerization: An innovative approach involves polymerizing vinyl acetate under blue light-emitting diodes or sunlight without a photocatalyst at ambient temperature. This process creates poly(vinyl acetate) with well-regulated molecular weight and narrow distribution (Ding, Fan, Jiang, Pan, Zhang, Zhu, & Zhu, 2015).
Emulsion Copolymerization
- Vinyl Acetate-Ethylene Copolymers: Research has investigated the emulsion copolymerization of vinyl acetate with ethylene. Factors such as temperature, pressure, and initiator concentration significantly influence the copolymer composition, which is vital in industrial applications (Poljanšek, Fabjan, Burja, & Kukanja, 2013).
Environmental Impact and Reactivity
- Atmospheric Reactivity: Studies on vinyl acetate's atmospheric reactivity with tropospheric oxidants like OH, NO3, and O3 have been conducted to understand its environmental impact. Such research is crucial for assessing the compound's effects on air quality (Picquet-Varrault, Scarfogliero, & Doussin, 2010).
Biochemical Applications
- Enzyme Catalysis and Selectivity: Vinyl acetate has been used in studies focusing on enzyme-catalyzed reactions, particularly in selecting specific enantiomers in processes like ester hydrolysis and transesterification (Ceynowa & Koter, 1999).
Industrial Applications
- Use in Paints and Adhesives: Its application extends to industrial sectors such as paint, adhesive, and paperboard manufacturing, where its polymerization properties are essential (Kuykendall, Taylor, & Bogdanffy, 1993).
properties
CAS RN |
56991-23-2 |
|---|---|
Product Name |
1-Vinyloctyl acetate |
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
dec-1-en-3-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-9-10-12(5-2)14-11(3)13/h5,12H,2,4,6-10H2,1,3H3 |
InChI Key |
WZHRMNRJRZTTCG-LBPRGKRZSA-N |
SMILES |
CCCCCCCC(C=C)OC(=O)C |
Canonical SMILES |
CCCCCCCC(C=C)OC(=O)C |
Appearance |
Solid powder |
Other CAS RN |
56991-23-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-Decen-3-ol, 3-acetate; 1-Decen-3-ol, acetate; 1-Vinyloctyl acetate; Decen-3-yl acetate; EINECS 260-502-2. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



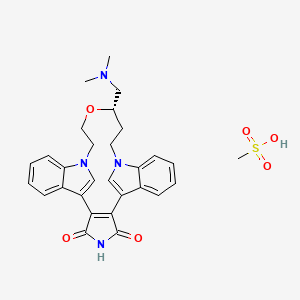
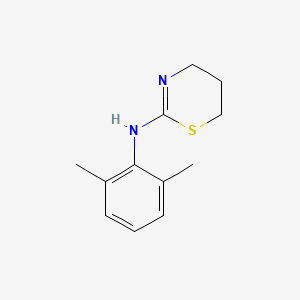
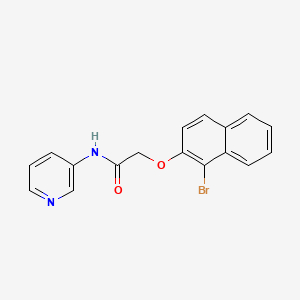
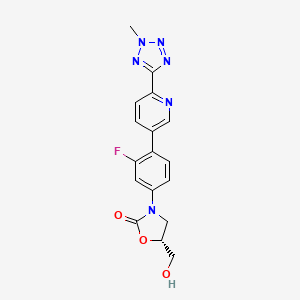
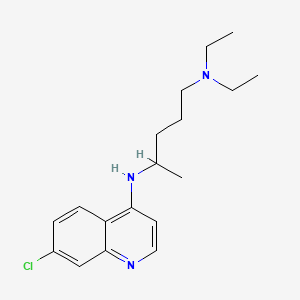
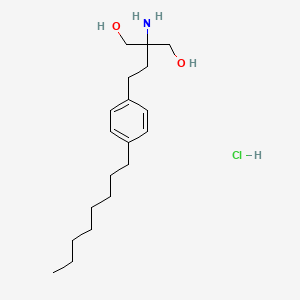
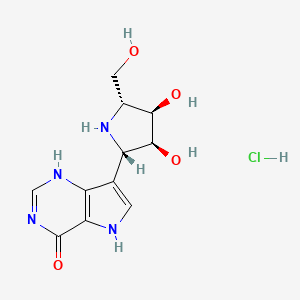
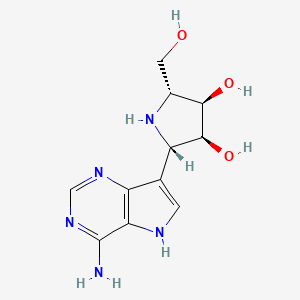
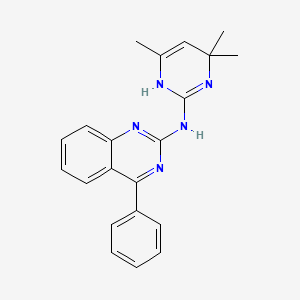
![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)
